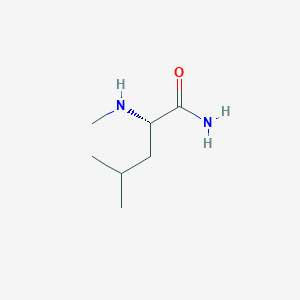
(2S)-4-methyl-2-(methylamino)pentanamide
Übersicht
Beschreibung
(2S)-4-methyl-2-(methylamino)pentanamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-methyl-2-(methylamino)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid and methylamine.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide group by reacting with methylamine under appropriate conditions. This reaction is often catalyzed by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or using activating agents like carbonyldiimidazole (CDI).
Stereoselective Synthesis: Ensuring the (2S) configuration requires the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, the methylamino group can be substituted with other amines or alkyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amides or amines
Wissenschaftliche Forschungsanwendungen
(2S)-4-methyl-2-(methylamino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-4-methyl-2-(methylamino)pentanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-(methylamino)propanamide
- (2S)-2-(ethylamino)pentanamide
- (2S)-4-methyl-2-(ethylamino)pentanamide
Comparison:
(2S)-2-(methylamino)propanamide: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
(2S)-2-(ethylamino)pentanamide: Contains an ethylamino group instead of a methylamino group, which can affect its reactivity and biological activity.
(2S)-4-methyl-2-(ethylamino)pentanamide: Similar to (2S)-4-methyl-2-(methylamino)pentanamide but with an ethyl group, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)4-6(9-3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNXGHTGRJJHX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


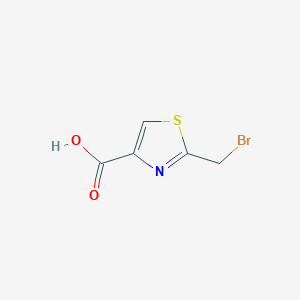



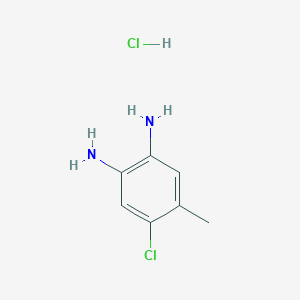

![3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-](/img/structure/B3242008.png)
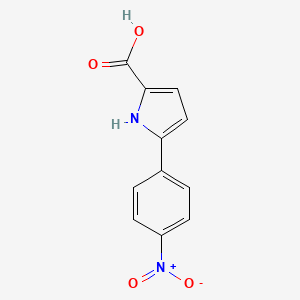




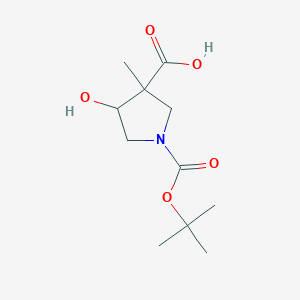
![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)
